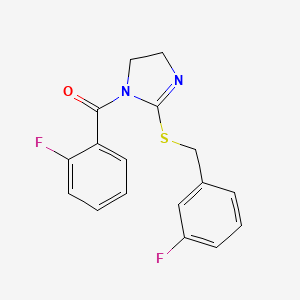
(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-fluorophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-fluorophenyl)methanone is a useful research compound. Its molecular formula is C17H14F2N2OS and its molecular weight is 332.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-fluorophenyl)methanone is a novel synthetic organic molecule characterized by its complex structure, which includes an imidazole ring and a thiol group. These structural features suggest potential biological activity, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant case studies.
Structural Characteristics
The compound's structure can be broken down into several key components:
- Imidazole Ring : Known for its role in many biological processes, including enzyme activity and receptor modulation.
- Fluorobenzyl Group : The presence of fluorine enhances metabolic stability and lipophilicity.
- Thioether Linkage : Contributes to the compound's reactivity and potential interactions with biological targets.
The mechanism of action for this compound is hypothesized to involve:
- Enzyme Inhibition : The imidazole ring may bind to active sites on enzymes, inhibiting their function.
- Receptor Modulation : Potential interactions with various receptors, influencing cellular signaling pathways.
- Metal Ion Coordination : The imidazole may coordinate with metal ions, affecting enzyme activity and stability.
Biological Activity
Research indicates that imidazole derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various pathogens.
- Anticancer Properties : Studies have demonstrated cytotoxic effects against human cancer cell lines such as HepG2 and MDA-MB-231.
- Antifungal Properties : Imidazole derivatives are often explored for their antifungal potential due to their ability to disrupt fungal cell membranes.
Case Studies and Research Findings
-
Anticancer Activity :
- A study evaluated the cytotoxic effects of various imidazole derivatives against cancer cell lines. The results indicated that compounds with similar scaffolds to this compound exhibited significant inhibition of cell proliferation in HepG2 and MDA-MB-231 cells.
- Antimicrobial Studies :
-
Metabolic Stability :
- A comparative study assessed the metabolic stability of various imidazole derivatives. The findings indicated that fluorinated compounds like this compound exhibited enhanced stability compared to non-fluorinated analogs.
Comparative Analysis
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 2-Methylimidazole | Imidazole ring | Antimicrobial |
| Benzothiazole derivatives | Thiazole ring | Anticancer |
| Thiazolidinediones | Thiazolidine ring | Antidiabetic |
Propriétés
IUPAC Name |
(2-fluorophenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N2OS/c18-13-5-3-4-12(10-13)11-23-17-20-8-9-21(17)16(22)14-6-1-2-7-15(14)19/h1-7,10H,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQTSSDJYOQINLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC(=CC=C2)F)C(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













